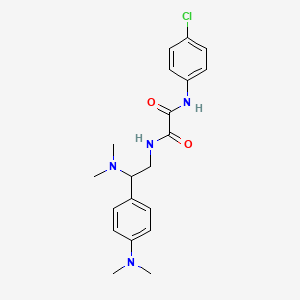
1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives represent a significant class of compounds with a wide range of applications, including pharmaceuticals, agriculture, and materials science. The interest in these compounds lies in their structural versatility and biological activity, which make them useful in drug discovery and other fields.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition, known as the click chemistry approach. This method provides a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, leveraging copper(I) catalysis for high efficiency and selectivity (Kaushik et al., 2019). Various synthetic routes have been developed to accommodate different substituents and achieve desired compound properties.
Molecular Structure Analysis
1,2,4-Triazole derivatives exhibit a range of molecular structures, owing to the versatility of the triazole ring. The presence of different substituents on the triazole ring can significantly influence the compound's physical and chemical properties. This adaptability allows for the design of molecules with specific functions and activities.
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in various chemical reactions, offering a pathway to a multitude of biologically active molecules. Their reactivity with different chemical agents allows for the synthesis of compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory activities (Ohloblina, 2022).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are influenced by the nature of substituents on the triazole ring and the overall molecular structure.
Chemical Properties Analysis
1,2,4-Triazole derivatives exhibit a wide range of chemical properties, including stability under various conditions and the ability to form hydrogen bonds, which makes them valuable in pharmaceutical applications. Their chemical behavior is essential for understanding their interactions with biological targets (Nazarov et al., 2021).
Applications De Recherche Scientifique
Pharmacological Properties
Triazole derivatives, including 1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, have shown valuable pharmacological properties. They are notably known for their anti-convulsive activity, making them potentially useful in the treatment of epilepsy, tension, and agitation conditions (Shelton, 1981).
Monoamine Oxidase B Inhibitors
Indazole and indole-carboxamides, closely related to the triazole derivative , have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant potential in addressing neurological conditions, including Parkinson's disease, due to their selective inhibition properties (Tzvetkov et al., 2014).
Antimicrobial Agents
Research on 1H-1,2,3-triazole-4-carboxamides, closely related to the compound in focus, has identified them as promising antimicrobial agents. They have been effective against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, as well as fungal strains such as Cryptococcus neoformans and Candida albicans (Pokhodylo et al., 2021).
Anticancer Potential
Compounds possessing the 1,2,3-triazole ring, similar to the triazole derivative , have shown notable cytotoxic activity against cancer cell lines such as Hela and HepG2. This indicates their potential application in cancer therapy (Salehi et al., 2016).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-10-3-5-12(19)13(20)7-10)23-24(8)14-6-9(17)2-4-11(14)18/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUPHYIOXUCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-N-(3,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

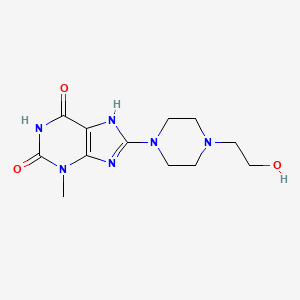
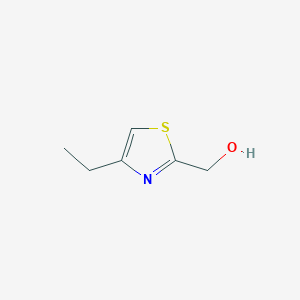

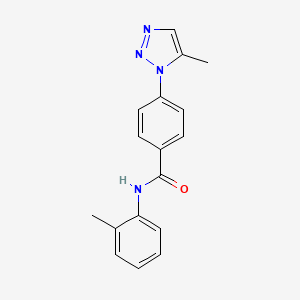
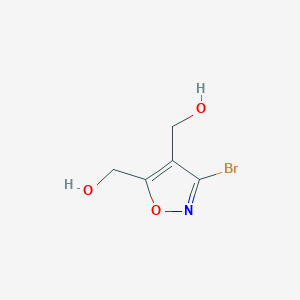
![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)
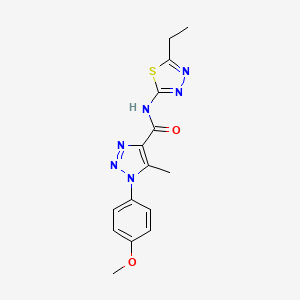
![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)
